oxalic acid;N-[2-[3-(trifluoromethyl)phenoxy]ethyl]cyclopentanamine
Overview
Description
Oxalic acid;N-[2-[3-(trifluoromethyl)phenoxy]ethyl]cyclopentanamine is a compound that combines the properties of oxalic acid and a trifluoromethylated phenoxyethyl cyclopentanamine. This compound is of interest due to its unique chemical structure, which includes a trifluoromethyl group, known for its significant impact on the chemical and biological properties of molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;N-[2-[3-(trifluoromethyl)phenoxy]ethyl]cyclopentanamine typically involves the reaction of oxalic acid with N-[2-[3-(trifluoromethyl)phenoxy]ethyl]cyclopentanamine. The reaction conditions often require a controlled environment with specific temperatures and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Oxalic acid;N-[2-[3-(trifluoromethyl)phenoxy]ethyl]cyclopentanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups, altering the compound’s properties .
Scientific Research Applications
Oxalic acid;N-[2-[3-(trifluoromethyl)phenoxy]ethyl]cyclopentanamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly those involving trifluoromethylation.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Its potential pharmacological properties are being explored for the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism by which oxalic acid;N-[2-[3-(trifluoromethyl)phenoxy]ethyl]cyclopentanamine exerts its effects involves interactions with molecular targets and pathways within biological systems. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and specificity for certain enzymes and receptors. This can lead to modulation of biochemical pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethylated phenoxyethyl amines and cyclopentanamines, such as:
- N-[2-[3-(trifluoromethyl)phenoxy]ethyl]cyclohexanamine
- N-[2-[3-(trifluoromethyl)phenoxy]ethyl]cyclobutanamine
Uniqueness
What sets oxalic acid;N-[2-[3-(trifluoromethyl)phenoxy]ethyl]cyclopentanamine apart from these similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
IUPAC Name |
oxalic acid;N-[2-[3-(trifluoromethyl)phenoxy]ethyl]cyclopentanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO.C2H2O4/c15-14(16,17)11-4-3-7-13(10-11)19-9-8-18-12-5-1-2-6-12;3-1(4)2(5)6/h3-4,7,10,12,18H,1-2,5-6,8-9H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFHGGKSWAGIPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCCOC2=CC=CC(=C2)C(F)(F)F.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.